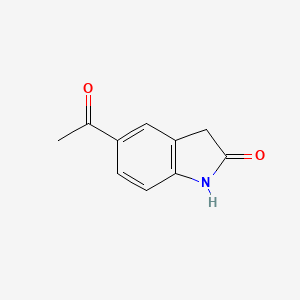

5-Acetyloxindole

説明

Structure

3D Structure

特性

IUPAC Name |

5-acetyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMQSJQDTTZJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436865 | |

| Record name | 5-ACETYLOXINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64483-69-8 | |

| Record name | 5-ACETYLOXINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Investigations of 5 Acetyloxindole and Its Analogues

Enzyme and Receptor Target Modulation Profiles

Kinase Inhibition Studies, Including Tousled Like Kinase 2 (TLK2), Nek2, Akt, and c-Met

The oxindole (B195798) core structure has been extensively utilized to create both reversible and irreversible kinase inhibitors. Current time information in Bangalore, IN. Modifications, particularly at the 5-position of the oxindole ring, have proven effective in developing compounds with specific and potent inhibitory activities against several kinases crucial in cell cycle regulation and cancer progression.

Tousled Like Kinase 2 (TLK2)

The oxindole scaffold has been central to several kinase drug discovery programs, with some derivatives identified as potent off-target inhibitors of TLK2. tandfonline.com TLK2 is a serine/threonine kinase whose activity peaks during the S-phase of the cell cycle and is implicated in DNA replication and damage response. nih.govmesoscale.com The development of selective TLK2 inhibitors is considered a valuable tool for understanding its biological functions. tandfonline.com Research has focused on optimizing the oxindole scaffold to enhance TLK2 inhibition and kinome selectivity, leading to the identification of narrow-spectrum chemical tools to probe TLK2 biology. tandfonline.com

Nek2 Kinase

Nek2 is a centrosomal kinase that plays a critical role in mitotic progression. mdpi.com The oxindole scaffold has been used as a starting point to design irreversible inhibitors of Nek2. Current time information in Bangalore, IN. In one study, 5-acetyloxindole was used as a precursor for the synthesis of a series of oxindole pyrroles with electrophilic substituents at the 5-position. Current time information in Bangalore, IN. This design was guided by the crystal structure of Nek2, which revealed a cysteine residue (Cys22) near the inhibitor binding site. The hypothesis was that an electrophile at the 5-position could form a covalent bond with this cysteine. Current time information in Bangalore, IN.

Among the synthesized derivatives, a chloromethylketone (compound 2) and a propynamide (compound 8) were the most potent, inhibiting over 80% of Nek2 activity at a concentration of 5 μM. Current time information in Bangalore, IN. These electrophilic oxindoles demonstrated significant inhibition of endogenous Nek2 in human A549 lung cancer cells, with some showing up to 95% inhibition at 5 μM. Current time information in Bangalore, IN.

Table 1: In vitro Nek2 Inhibition by 5-Substituted Oxindole Analogues

Akt

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that is a central node in signaling pathways regulating cell proliferation, survival, and metabolism. scbt.com Its over-activation is common in many cancers, making it a key therapeutic target. nih.gov While a broad range of Akt inhibitors exists, research has specifically identified indole (B1671886) derivatives as potent and specific inhibitors. scbt.comnih.govmdpi.com For instance, (3-chloroacetyl)-indole (3CAI), a derivative of indole-3-carbinol, was identified as a specific, allosteric Akt inhibitor that suppresses the expression of downstream targets like mTOR and GSK3β. nih.gov While direct studies on this compound are not specified, the established activity of related indole structures suggests the potential of the oxindole scaffold for Akt inhibition. nih.govsigmaaldrich.com

c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and survival. researchgate.net Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers, including gastric, lung, and liver cancers. researchgate.netmdpi.com Consequently, c-Met is an attractive target for cancer therapy. researchgate.netnih.gov Small molecule inhibitors targeting the ATP-binding site of c-Met are a major strategy for inhibiting its kinase activity. nih.gov While many c-Met inhibitors are in development, with some approved for clinical use, specific studies detailing the direct inhibition by this compound are not prominent. scielo.org.mxselleckchem.com However, the general success of kinase inhibitors based on related heterocyclic scaffolds supports the investigation of oxindole derivatives as potential c-Met inhibitors. researchgate.net

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and are significant targets for anti-inflammatory drugs. mdpi.com COX-2 catalyzes the synthesis of prostaglandins (B1171923) during inflammatory responses and its expression can increase substantially in stimulated inflammatory cells. mdpi.com While the oxindole scaffold is primarily known for its use in developing anti-tumor agents, recent research has explored its potential as a source of COX-2 inhibitors. mdpi.com

A study focused on designing and synthesizing 1,3-dihydro-2H-indolin-2-one derivatives found that certain compounds exhibited potent COX-2 inhibitory activity. mdpi.com Although literature on oxindole derivatives as COX inhibitors is not extensive, this research highlights a newer application for this scaffold. nih.govmdpi.com In one such study, compounds 4e , 9h , and 9i were identified as having good COX-2 inhibitory activities, with IC₅₀ values suggesting they could be promising leads for new anti-inflammatory drugs. mdpi.com Another study developed a series of oxindole derivatives with a dual COX/5-LOX inhibition strategy, where compound 4h showed a high COX-2 inhibitory activity (IC₅₀ = 0.0533 μM). tandfonline.comnih.gov This dual-inhibition approach is considered advantageous for producing anti-inflammatory agents with a potentially better safety profile. nih.govnih.govrsc.org

Table 2: In vitro COX-2 Inhibitory Activity of Selected Oxindole Derivatives

Investigation of Other Enzyme Systems

Beyond kinases and cyclooxygenases, oxindole derivatives have been investigated for their effects on other enzyme systems relevant to inflammation and disease.

5-Lipoxygenase (5-LOX)

The enzyme 5-lipoxygenase (5-LOX) is responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov Dual inhibition of both COX and 5-LOX pathways is an attractive strategy in the development of anti-inflammatory therapies, as it may offer enhanced efficacy and a better safety profile compared to traditional NSAIDs. nih.govnih.gov Several studies have reported that indole and oxindole derivatives can potently inhibit both COX and 5-LOX enzymes. nih.gov For example, a series of novel oxindole derivatives were synthesized and evaluated, with several compounds demonstrating potent 5-LOX inhibitory activity. tandfonline.comnih.gov Specifically, compound 4h exhibited dual inhibitory activity against both COX-2 and 5-LOX, with an IC₅₀ of 0.4195 μM for 5-LOX. tandfonline.comnih.gov Compounds 6d and 6j from the same study also showed potent 5-LOX inhibition. nih.gov

Other Enzymes

The oxindole scaffold has also been explored for its inhibitory potential against other enzymes. For instance, inverse virtual screening of brominated oxindole alkaloids identified DNA gyrase and pyruvate (B1213749) kinase as likely molecular targets contributing to their antibacterial activities. mdpi.com Another study reported on a stilbene (B7821643) derivative that acted as a potent and selective competitive inhibitor of human cytochrome P450 1B1, an enzyme overexpressed in many human tumors. nih.gov This indicates the broad potential of scaffolds related to or derived from oxindoles to interact with a diverse range of enzymatic targets.

Therapeutic Area Research and Preclinical Efficacy

Anti-inflammatory Activity and Mechanisms

The anti-inflammatory potential of this compound analogues stems from their ability to modulate key inflammatory enzymes and pathways. Inflammation is a protective immune response that, when dysregulated, contributes to a host of chronic diseases. mdpi.comrsc.org The development of effective anti-inflammatory drugs is therefore of high importance. mdpi.com

The primary mechanism for the anti-inflammatory action of many oxindole derivatives is the inhibition of COX-2 and 5-LOX enzymes, which reduces the production of pro-inflammatory prostaglandins and leukotrienes. nih.govmdpi.comnih.gov In vitro studies have demonstrated that certain oxindole derivatives significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for assessing anti-inflammatory activity. mdpi.com For example, compounds 4e and 9d showed superior anti-inflammatory activity compared to the positive control in this assay. mdpi.com

The anti-inflammatory effects are further supported by in vivo models, such as the carrageenan-induced paw edema test in rats. mdpi.comnih.gov In this model, several synthesized oxindole derivatives revealed significant edema inhibition, with some compounds showing up to 100% inhibition. tandfonline.comnih.gov The mechanism often involves the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the promotion of anti-inflammatory cytokines like IL-10. mdpi.comrsc.org

Anti-cancer Potency and Cellular Pathways

The oxindole core is a well-established scaffold in the design of anticancer agents, largely due to its utility in creating potent kinase inhibitors. mdpi.com The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that drive tumor growth and survival. frontiersin.orgnih.govfrontiersin.org

The inhibition of kinases such as Nek2, TLK2, Akt, and c-Met by oxindole derivatives directly impacts cancer cell viability. For instance, inhibition of Nek2 by an oxindole-based compound led to defects in chromosome segregation and cytokinesis failure, ultimately resulting in apoptosis in gastric and colorectal cancer cells. mdpi.com Similarly, targeting the Akt pathway, which is critical for promoting cell proliferation and inhibiting apoptosis, is a key strategy in cancer therapy. nih.gov Indole derivatives have been shown to inhibit Akt, suppress downstream targets like mTOR, and induce growth inhibition in colon cancer cells. nih.gov

Furthermore, oxindole derivatives have been screened against panels of human cancer cell lines, demonstrating broad anti-proliferative activity. mdpi.comresearchgate.netnih.gov A novel oxindole-based derivative, compound 5l , was found to have potent anti-proliferative effects against leukemia and colon cancer cell subpanels. mdpi.comresearchgate.netnih.gov This compound was identified as a potent dual inhibitor of FLT3 and CDK2 kinases, highlighting the potential for developing multi-targeted agents from the oxindole scaffold. mdpi.comresearchgate.net The anticancer mechanisms of related natural compounds often involve the modulation of pathways such as PI3K/Akt/mTOR and NF-κB, leading to the suppression of proliferation and invasion. frontiersin.orgnih.gov

Table 3: Compound Names Mentioned

Anti-diabetic Applications and Receptor Interactions

Research into the therapeutic potential of this compound and its analogues has extended to metabolic diseases, including diabetes. While comprehensive studies on this compound itself are limited, evidence suggests that its derivatives possess anti-diabetic properties. Specifically, the derivative 1-ethyl-5-acetyloxindole has been identified as an anti-diabetic agent. molaid.com The mechanisms underlying this activity, including specific receptor interactions, are an area of ongoing investigation. The broader class of oxindole derivatives has been explored for various therapeutic effects, and their utility in managing diabetes may involve mechanisms such as the modulation of glucose uptake or secretion. nih.govphcogj.comnih.govspringermedizin.de

Antimicrobial Efficacy Against Pathogenic Organisms

The potential of oxindole compounds as antimicrobial agents is a significant area of pharmaceutical research. However, specific data detailing the antimicrobial efficacy of this compound against specific pathogenic organisms is not extensively documented in the available scientific literature. The standard method for quantifying antimicrobial activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism. idexx.dkemerypharma.comidexx.comwikipedia.org While studies have been conducted on various compounds against pathogens like Staphylococcus aureus and Escherichia coli mdpi.commdpi.compeerj.comnih.govnih.gov, specific MIC values for this compound were not found in the reviewed sources.

Progesterone (B1679170) Antagonism and Receptor Binding

The oxindole skeleton is a key feature in the design of hormone receptor modulators. Derivatives of oxindole have been specifically investigated as progesterone receptor (PR) modulators, with some exhibiting antagonist activity. bindingdb.orgwipo.intgoogle.com These compounds function by competing with the natural hormone progesterone for binding to its receptor, thereby blocking its physiological effects. researchgate.net

Research has led to the development of pyrrole-oxindole derivatives that act as progesterone receptor antagonists. wipo.int Furthermore, quantitative structure-activity relationship (QSAR) studies on series of 3,3-disubstituted-5-aryl oxindoles have been performed to understand the structural requirements for potent progesterone receptor inhibition, which can aid in the design of new drugs. tandfonline.com While the general class of oxindoles shows promise in this area, specific studies focusing on the progesterone receptor binding affinity and antagonist activity of this compound itself are not detailed in the available literature.

Table 1: Examples of Oxindole Derivatives and their Progesterone Receptor (PR) Activity This table presents data for the general class of oxindole derivatives, as specific data for this compound was not available.

| Compound Class | Activity | Reference |

|---|---|---|

| Pyrrole-oxindole derivatives | Progesterone Receptor Antagonists | wipo.int |

| 3,3-disubstituted-5-aryl oxindoles | Progesterone Receptor Inhibitors | tandfonline.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound to achieve greater potency and selectivity. The oxindole core is considered a versatile scaffold for such modifications. researchgate.net SAR studies on oxindole derivatives aim to identify how different chemical groups at various positions on the oxindole ring influence biological activity.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of oxindole derivatives can be significantly altered by the nature and position of substituents on the aromatic ring and at the C3-position. For progesterone receptor inhibitors, for example, receptor-based comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been used to identify the key structural features of oxindole derivatives that determine their inhibitory activity. tandfonline.com These studies help to understand how steric and hydrophobic fields, influenced by different substituents, contribute to the binding affinity at the receptor. The placement of groups on the oxindole core is a critical strategy for modulating biological potency and selectivity for a desired target. tandfonline.com

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. Conformational analysis of oxindole derivatives is therefore essential for understanding their bioactivity. For instance, in silico (computational) studies often generate multiple possible conformers for oxindole compounds to better sample the molecule's shape and increase the likelihood of identifying the specific bioactive conformation. nih.gov

For some spiranic oxindole derivatives, the molecular structure can effectively restrict the conformation of side chains, which can be correlated with pharmacological activity. researchgate.net This conformational restriction can be a deliberate strategy in drug design to lock a molecule into its most active shape, potentially increasing its potency and selectivity. researchgate.netresearchgate.net The correlation between a specific conformation and its biological effect is often elucidated through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling. researchgate.netrsc.org

Mechanistic Elucidation of Biological Actions of 5 Acetyloxindole

Molecular Target Identification and Validation in Cellular Systems

The initial step in understanding the biological impact of 5-Acetyloxindole involves identifying its direct molecular binding partners. Research efforts have focused on screening and validating its interactions with various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

Derivatives of this compound have been identified as potent inhibitors of specific protein kinases. One key target identified is Tousled Like Kinase 2 (TLK2) . In a study focused on developing narrow-spectrum TLK2 inhibitors, a this compound core was utilized to generate various analogues. The inhibitory activity of these compounds was assessed through biochemical assays, with IC50 values indicating the concentration required to inhibit 50% of the kinase activity. For instance, the compound (Z)-3-((1H-pyrrol-2-yl)methylene)-5-acetylindolin-2-one demonstrated a TLK2 IC50 of 150 nM. nih.gov The acetyl group at the 5-position was found to be favorable for TLK2 inhibition. nih.gov

Another identified molecular target for compounds derived from a this compound scaffold is the centrosomal kinase Nek2 . nih.gov This serine/threonine kinase plays a role in mitosis. nih.gov Researchers have designed irreversible inhibitors based on the oxindole (B195798) structure to target Nek2. Validation in cellular systems involved treating cells with these compounds and then performing immunoprecipitation (IP) kinase assays to measure the activity of cellular Nek2. Results showed that electrophilic oxindoles derived from the 5-acetyl precursor could inhibit up to 95% of cellular Nek2 activity when applied at a concentration of 5 µM. nih.gov This confirms that Nek2 is a valid cellular target for this class of compounds.

The table below summarizes the inhibitory activity of selected this compound derivatives against their identified kinase targets.

| Compound ID | Core Structure | Target Kinase | IC50 (nM) |

| 27 | This compound | TLK2 | 150 nih.gov |

| 28 | This compound | TLK2 | 870 nih.gov |

| 35 | 5-Carboxyoxindole | TLK2 | 26 nih.gov |

This table is interactive. Click on the headers to sort the data.

Signaling Pathway Modulation and Downstream Effects

Once a molecular target is engaged by this compound or its derivatives, it triggers a cascade of downstream events by modulating intracellular signaling pathways. Protein kinases, such as those identified as targets, are integral components of these pathways, acting as molecular switches that regulate a multitude of cellular functions. google.comgoogle.com

The inhibition of kinases like TLK2 and Nek2 by this compound-based compounds directly interferes with the signal transduction pathways they govern. TLK2 is known to play a role in DNA replication and checkpoint recovery after DNA damage. nih.gov Its inhibition can therefore disrupt the normal progression of the cell cycle and the cellular response to DNA damage. Nek2 is involved in regulating the centrosome cycle and the assembly of the bipolar spindle during mitosis. nih.gov Inhibition of Nek2 kinase activity disrupts these processes, leading to defects in cell division. nih.gov

Broader studies on this compound have indicated its ability to modulate key signaling pathways that are often dysregulated in diseases like cancer. Research suggests that it can affect the PI3K/Akt/mTOR pathway , a critical signaling nexus that controls cell growth, proliferation, and survival. By inhibiting components of this pathway, this compound can halt the downstream signals that promote cell proliferation and survival. The phosphorylation of proteins is a key mechanism in signal transduction, and by inhibiting protein kinases, these compounds effectively block these phosphorylation events, leading to the observed downstream effects. google.com

Cellular and Subcellular Responses Induced by this compound

The modulation of signaling pathways by this compound ultimately manifests as distinct cellular and subcellular responses. These responses are the functional outcomes of the compound's interaction with its molecular targets.

A significant cellular response attributed to this compound is the inhibition of cell proliferation . This is a direct consequence of its interference with cell cycle machinery and growth-promoting pathways. This has been observed in various cancer cell lines.

Furthermore, this compound has been shown to induce apoptosis , or programmed cell death. This is a crucial mechanism for eliminating damaged or unwanted cells and is often a desired outcome for anti-cancer agents. The induction of apoptosis is frequently linked to the inhibition of survival signals from pathways like the PI3K/Akt/mTOR pathway.

Another key cellular response is cell cycle arrest . By targeting kinases such as Nek2, which is critical for mitotic progression, this compound derivatives can cause cells to halt at specific phases of the cell cycle. nih.gov For example, inhibition of Nek2 can lead to a failure in centrosome separation, preventing the formation of a proper mitotic spindle and thus arresting cells in mitosis. nih.gov

The table below details the observed cellular responses to this compound and its derivatives.

| Cellular Response | Associated Pathway/Target | Reference |

| Inhibition of Proliferation | PI3K/Akt/mTOR | |

| Induction of Apoptosis | PI3K/Akt/mTOR | |

| Cell Cycle Arrest | Nek2 Kinase, PI3K/Akt/mTOR | nih.gov |

| Mitotic Defects | Nek2 Kinase | nih.gov |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and in Silico Approaches for 5 Acetyloxindole Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. unpad.ac.id This method is instrumental in understanding the binding mode of 5-acetyloxindole derivatives with their biological targets. For instance, in the context of Alzheimer's disease, molecular docking studies could be employed to investigate how this compound analogues interact with the active site of enzymes like acetylcholinesterase (AChE). mdpi.comnih.gov The analysis of these interactions can reveal key amino acid residues involved in binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. unpad.ac.id

Ligand-protein interaction analysis further dissects the forces that stabilize the ligand-receptor complex. iaanalysis.com Techniques like BIOVIA Discovery Studio can be used to visualize and analyze these interactions in detail. unpad.ac.id This detailed understanding of the binding interactions is crucial for optimizing the structure of this compound to enhance its binding affinity and selectivity for a specific target. iaanalysis.com

Below is a hypothetical data table illustrating the kind of information that can be obtained from a molecular docking and interaction analysis of this compound derivatives targeting a specific protein kinase.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -7.5 | Leu83, Val91, Ala145 | 1 | 4 |

| Analogue A | -8.2 | Leu83, Val91, Lys67 | 2 | 5 |

| Analogue B | -7.9 | Val91, Ala145, Phe146 | 1 | 6 |

| Analogue C | -9.1 | Leu83, Lys67, Asp161 | 3 | 4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between molecular descriptors (physicochemical properties or theoretical molecular descriptors) and the observed biological activity. wikipedia.orgnih.gov For this compound research, QSAR can be a powerful tool for predicting the activity of untested analogues, thereby prioritizing the synthesis of the most promising compounds. nih.gov

The development of a QSAR model involves several steps, including dataset preparation, calculation of molecular descriptors, variable selection, model building using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation. protoqsar.comchemmethod.com A robust QSAR model can significantly accelerate the lead optimization process by providing insights into the structural features that are crucial for the desired biological activity. researchgate.netnih.gov

A hypothetical QSAR model for the anti-proliferative activity of this compound derivatives might be represented by the following equation:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 0.8 * TPSA + c

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient.

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

TPSA is the topological polar surface area.

c is a constant.

Molecular Dynamics Simulations in this compound Drug Design

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govyoutube.com MD simulations are crucial for understanding the flexibility of both the ligand and the protein, and how their conformations change upon binding. nih.gov In the context of this compound drug design, MD simulations can be used to assess the stability of the docked complex, calculate binding free energies, and identify allosteric binding sites. mdpi.comnih.gov

By simulating the behavior of the this compound-protein complex in a biologically relevant environment (e.g., in water), researchers can gain a more accurate understanding of the binding process and the key interactions that contribute to the stability of the complex. arxiv.org This information is invaluable for refining the design of new analogues with improved binding affinity and residence time.

Virtual Screening for Novel Ligands Targeting Biological Pathways

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds. nih.govchemrxiv.org For this compound research, virtual screening can be employed to discover novel ligands that modulate specific biological pathways. ijbiotech.com

For example, if this compound is known to inhibit a particular kinase involved in a cancer signaling pathway, virtual screening can be used to identify other structurally diverse compounds from large chemical databases that also have the potential to inhibit the same kinase. ijbiotech.com This can lead to the discovery of new chemical scaffolds with therapeutic potential.

The following table outlines a typical workflow for a virtual screening campaign:

| Step | Description |

| 1. Target Selection and Preparation | Identify the target protein and prepare its 3D structure for docking. nih.gov |

| 2. Compound Library Preparation | Select and prepare a large library of chemical compounds for screening. |

| 3. Docking and Scoring | Dock each compound in the library to the target protein and score their binding affinity. nih.gov |

| 4. Hit Selection and Filtering | Select the top-scoring compounds (hits) and apply filters to remove undesirable molecules. |

| 5. Post-Screening Analysis | Perform further computational analysis (e.g., MD simulations) on the selected hits to validate their binding mode and stability. |

De Novo Drug Design Methodologies for Enhanced Analogue Development

De novo drug design is a computational approach that aims to design novel molecules from scratch, rather than by modifying existing ones. nih.govresearchgate.net These methods utilize information about the target's binding site to construct molecules that are predicted to have high affinity and selectivity. researchgate.net For this compound research, de novo design can be used to generate novel analogues with enhanced properties, such as improved potency or better pharmacokinetic profiles. frontiersin.org

There are two main approaches to de novo design: structure-based and ligand-based. nih.gov Structure-based methods build molecules directly within the binding pocket of the target protein, while ligand-based methods generate molecules based on a pharmacophore model derived from known active compounds. nih.govpkumdl.cn The advent of artificial intelligence and machine learning has further advanced de novo design, enabling the generation of novel and diverse chemical structures with desired properties. researchgate.net

Advanced Analytical Methodologies for Research and Characterization of 5 Acetyloxindole

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 5-acetyloxindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing the atomic structure of molecules. organicchemistrydata.org For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.netlibretexts.org The chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum help to identify the different types of protons, such as those on the aromatic ring, the methylene (B1212753) group, and the acetyl group. libretexts.org Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments, confirming the presence of the carbonyl groups, the aromatic carbons, and the aliphatic carbons. researchgate.netscribd.com Two-dimensional NMR techniques, like HMBC, can establish long-range correlations between protons and carbons, further solidifying the structural assignment. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. libretexts.orglibretexts.org The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. A strong absorption band is typically observed for the C=O stretching of the acetyl group, and another for the C=O stretching of the lactam in the oxindole (B195798) ring, usually in the range of 1650–1750 cm⁻¹. pressbooks.pub The N-H stretching vibration of the amide group appears in the region of 3200-3400 cm⁻¹. libretexts.org C-H stretching vibrations from the aromatic ring and the alkyl portions of the molecule are also present. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mt.comlibretexts.org The technique measures the absorption of UV or visible light by the sample. mt.com The UV-Vis spectrum of this compound is characterized by absorption maxima at specific wavelengths, which are influenced by the conjugated π-electron system of the oxindole ring and the acetyl substituent. This technique can be used for both qualitative identification and quantitative determination of the compound in solution. mt.comlibretexts.org

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.orgjeolusa.com For this compound, mass spectrometry is used to determine its molecular weight and to gain structural information through fragmentation patterns. jeolusa.com When the molecule is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint that can help confirm the structure. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of this compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. thermofisher.comwikipedia.orgopenaccessjournals.com In the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. wikipedia.org The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile, can be adjusted to achieve optimal separation. wikipedia.org The retention time of this compound under specific HPLC conditions is a characteristic property that can be used for its identification. HPLC is also crucial for determining the purity of a sample by detecting and quantifying any impurities present. openaccessjournals.com The enantiomeric excess of chiral derivatives can be determined using HPLC with a chiral stationary phase. oaepublish.com

Gas Chromatography (GC): Gas chromatography is a technique used for separating and analyzing volatile and semi-volatile organic compounds. ucm.es While less common for oxindole derivatives due to their relatively low volatility, GC can be used for the analysis of this compound, potentially after derivatization to increase its volatility. The sample is vaporized and transported through a capillary column by an inert gas, where separation occurs based on the compound's interaction with the stationary phase. ucm.es

Advanced Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry, providing a high degree of sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the analytical power of mass spectrometry. jeolusa.com This technique is highly effective for the analysis of this compound in complex mixtures. After separation by the HPLC column, the compound is introduced into the mass spectrometer, which provides molecular weight and structural information. LC-MS is particularly valuable in bioanalytical studies for detecting and quantifying the compound and its metabolites in biological fluids. cuni.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical method that combines gas chromatography and mass spectrometry to identify different substances within a test sample. wikipedia.orgjeol.com It is a "gold standard" for forensic substance identification. wikipedia.org For volatile compounds, GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum. jeol.com While direct analysis of this compound by GC-MS might be challenging without derivatization, it is an invaluable tool for analyzing related volatile compounds or degradation products. wikipedia.org

Crystallography for Solid-State Structural Characterization

X-ray Crystallography: X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For this compound, obtaining a single crystal of suitable quality allows for the unambiguous determination of its molecular structure in the solid state. This includes bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com The resulting crystal structure provides definitive proof of the compound's constitution and conformation. nih.gov The absolute configuration of chiral derivatives can also be established through X-ray crystallography. nih.gov

Bioanalytical Methods for In Vitro and In Vivo Studies

Bioanalytical methods are crucial for studying the behavior of this compound in biological systems, such as in cell cultures (in vitro) or in living organisms (in vivo). walshmedicalmedia.com These methods need to be sensitive and selective to accurately measure the concentration of the analyte in complex biological matrices like plasma, serum, or tissue homogenates. cuni.cznih.gov

In Vitro Assays: In in vitro studies, various analytical techniques can be employed to assess the effects of this compound on cellular processes. For instance, its ability to inhibit specific enzymes can be measured using biochemical assays. nih.gov The concentration of the compound in the cell culture medium can be monitored over time using techniques like HPLC or LC-MS to study its stability and cellular uptake. google.comgoogle.com

In Vivo Analysis: For in vivo studies, which are essential for understanding the pharmacokinetics of a compound, robust bioanalytical methods are required. google.com LC-MS/MS is the benchmark technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and specificity. cuni.cz The development of a reliable bioanalytical method involves several steps, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. cuni.czeuropa.eu Method validation is a critical step to ensure the accuracy, precision, and reproducibility of the results. walshmedicalmedia.comnih.gov

Metabolism, Distribution, and Excretion of 5 Acetyloxindole

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

Biotransformation is the metabolic process of converting foreign chemical substances (xenobiotics) into different compounds, or metabolites. wikipedia.org This process typically occurs in phases and primarily takes place in the liver, although other organs like the intestine, kidneys, and lungs also contribute. nih.gov The goal of biotransformation is generally to render lipophilic compounds more water-soluble, thus facilitating their excretion from the body. wikipedia.orgmerckmanuals.com The metabolism of xenobiotics is generally divided into Phase I, II, and III reactions. wikipedia.orgnih.gov

Phase I Metabolism: Phase I reactions introduce or expose functional groups (like hydroxyl, -OH) on the parent compound, slightly increasing its polarity. wikipedia.orgnih.gov For a compound like 5-acetyloxindole, these reactions are predominantly oxidative. The key enzyme system responsible for this is the cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes located mainly in the endoplasmic reticulum of liver cells. wikipedia.orguomus.edu.iqwikipedia.org These enzymes catalyze the oxidation of a wide range of substrates. medchemexpress.comebi.ac.uk In the case of this compound, CYP enzymes would likely catalyze hydroxylation on the aromatic ring or other positions. uomus.edu.iq

Phase II Metabolism: Following Phase I, the modified compound undergoes Phase II conjugation reactions. nih.gov In this phase, an endogenous, water-soluble molecule is attached to the functional group introduced during Phase I. wikipedia.org This process significantly increases the water solubility and molecular weight of the metabolite, preparing it for excretion. nih.gov The most common conjugation reactions for xenobiotics include:

Glucuronidation: This is a major pathway where UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid to the substrate. wikilectures.euwikipedia.org It is a primary elimination pathway for many drugs and foreign compounds. nih.gov

Sulfation: Catalyzed by sulfotransferases, this reaction involves the conjugation of a sulfo group. wikilectures.eu

Acetylation: N-acetyltransferases are responsible for this conjugation pathway. wikilectures.eu

Conjugation with Glutathione (B108866): Glutathione S-transferases (GSTs) catalyze the attachment of glutathione to electrophilic compounds. wikipedia.org

For this compound, after hydroxylation in Phase I, the resulting hydroxylated metabolite would be a prime substrate for glucuronidation or sulfation. nih.govwikilectures.eu

| Metabolic Phase | Enzyme Superfamily/Family | General Function | Potential Role in this compound Metabolism |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Oxidation, hydroxylation, dealkylation wikipedia.org | Hydroxylation of the indole (B1671886) ring structure |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid wikipedia.org | Glucuronidation of the hydroxylated metabolite |

| Phase II | Sulfotransferases (SULTs) | Conjugation with a sulfo group wikilectures.eu | Sulfation of the hydroxylated metabolite |

| Phase II | Glutathione S-transferases (GSTs) | Conjugation with glutathione wikipedia.org | Detoxification of potential reactive intermediates |

In Vitro and In Vivo Distribution Studies within Biological Systems

The distribution of a compound describes its reversible transfer from the bloodstream into various tissues and organs of the body. Following administration, this compound would be distributed throughout the body, with its concentration in different tissues depending on factors like blood flow, tissue binding, and its ability to cross cell membranes.

While specific distribution studies on this compound are not extensively detailed in the available literature, general principles of pharmacology apply. As a xenobiotic undergoing significant metabolism, the highest concentrations of the compound and its metabolites would be expected in the liver, the primary site of biotransformation. nih.gov The kidneys, as the main organs of excretion, would also be expected to show significant concentrations. tru.ca

One study noted the use of this compound in an in vivo model where it was administered orally to rats, which were then placed in metabolic cages for urine collection. google.com This suggests the compound is absorbed from the gastrointestinal tract and distributed systemically, ultimately reaching the kidneys for excretion. google.com The extent of distribution to other tissues, such as the brain or adipose tissue, would depend on its physicochemical properties, including lipophilicity and binding to plasma proteins.

Excretion Routes and Kinetic Profiles

Excretion is the irreversible removal of a compound and its metabolites from the body. wikipedia.org The primary routes of excretion for most drug metabolites are through the kidneys into the urine and through the liver into the bile, which is then eliminated in the feces. merckmanuals.com

For this compound, the metabolic process is designed to create more polar, water-soluble metabolites. wikipedia.org These hydrophilic metabolites have limited reabsorption in the renal tubules and are therefore efficiently eliminated from the body via urine. merckmanuals.com Evidence from a study involving rats supports urinary excretion as a key elimination route for compounds derived from this compound. google.com Biliary excretion is another possible route, particularly for larger glucuronide conjugates. merckmanuals.com

The kinetic profile of excretion often follows one of two models:

First-Order Kinetics: The rate of excretion is directly proportional to the concentration of the drug in the plasma. A constant fraction of the drug is eliminated per unit of time, and the half-life is constant. youtube.com Most drugs follow this pattern. youtube.com

Zero-Order Kinetics: The rate of excretion is constant and independent of the drug's plasma concentration. This occurs when an elimination pathway, such as a specific metabolic enzyme, becomes saturated. youtube.com

The specific excretion kinetics for this compound have not been detailed, but it would likely follow first-order kinetics unless metabolic pathways become saturated at high concentrations.

Impact on Systemic Pharmacokinetic Properties

The metabolism of this compound directly influences its systemic pharmacokinetic properties, which describe the concentration of the compound over time in the body. nih.gov Key pharmacokinetic parameters affected by metabolism include clearance, half-life, and systemic exposure.

Clearance (CL): This is the volume of plasma cleared of the drug per unit of time. It is heavily influenced by the efficiency of metabolic enzymes in the liver and excretion by the kidneys. youtube.com

Half-life (t½): This is the time required for the plasma concentration of the drug to decrease by half. youtube.com Rapid and extensive metabolism leads to a shorter half-life.

Systemic Exposure: This is often measured as the Area Under the Curve (AUC) of the plasma concentration-time graph. nih.gov Extensive first-pass metabolism in the liver can significantly reduce the amount of parent compound that reaches systemic circulation, thereby lowering systemic exposure. nih.govnih.gov

| Pharmacokinetic Parameter | Description | Influence of Metabolism |

|---|---|---|

| Clearance (CL) | The rate at which a drug is removed from the body. youtube.com | High metabolic activity increases clearance. |

| Half-life (t½) | Time for drug concentration to reduce by 50%. youtube.com | Extensive metabolism shortens the half-life. |

| Systemic Exposure (AUC) | Total drug exposure over time. nih.gov | Rapid metabolism, especially first-pass, reduces systemic exposure. nih.gov |

Future Research Directions and Translational Perspectives for 5 Acetyloxindole

Challenges and Opportunities in 5-Acetyloxindole Research and Development

The path of any promising compound from discovery to a marketable drug is fraught with challenges, and this compound is no exception. These hurdles span from fundamental chemistry to strategic R&D management. However, each challenge presents a corresponding opportunity for innovation and advancement.

Key Challenges:

Synthetic Complexity: The synthesis of 3,3-disubstituted oxindoles, which are often the most biologically active derivatives, can be challenging, particularly when creating sterically crowded all-carbon quaternary centers. rsc.org Classical synthetic methods may have limitations regarding substrate scope and steric hindrance, making the synthesis of complex analogues difficult. rsc.org

Cost and Resource Allocation: Research and development in the pharmaceutical sector is inherently expensive and resource-intensive. ideapoke.comembedl.com Securing adequate and sustained funding is a critical challenge, as R&D projects carry the risk of not yielding the desired results, potentially leading to significant financial loss. ideapoke.comrdworldonline.com

Achieving Selectivity and Potency: While the oxindole (B195798) scaffold is versatile, achieving high potency for a specific biological target while maintaining selectivity over related targets (e.g., different kinase isoforms) is a significant medicinal chemistry challenge. nih.gov Off-target effects can lead to toxicity and hinder clinical development.

Market Dynamics and Competition: The pharmaceutical landscape is highly competitive. srgtalent.com For a new this compound-based drug to be successful, it must demonstrate clear advantages over existing therapies in terms of efficacy, safety, or cost-effectiveness.

Opportunities for Advancement:

Novel Synthetic Methodologies: The limitations of current synthetic routes create opportunities for the development of new, more efficient, and sustainable protocols. sjp.ac.lk Innovations in catalysis and reaction design, such as visible-light-induced radical coupling, can provide access to novel and complex oxindole derivatives that were previously difficult to synthesize. rsc.org

Exploring Untapped Therapeutic Potential: The diverse biological activities associated with the oxindole core suggest that the therapeutic applications of this compound derivatives may be broader than currently understood. researchgate.netsci-hub.se There is a substantial opportunity to screen these compounds against a wider array of biological targets to uncover new therapeutic indications.

Privileged Scaffold Advantage: The oxindole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets. eurekaselect.com This inherent versatility provides a strong foundation for developing a pipeline of new drug candidates targeting various diseases.

Collaborative Research Models: Overcoming the high costs and risks of R&D can be facilitated through collaborative models, including partnerships between academic institutions and pharmaceutical companies, and the use of open innovation platforms.

| Challenge | Opportunity |

| Complex synthesis of sterically hindered analogues. rsc.org | Development of novel, efficient synthetic methods like photocatalysis. rsc.org |

| High cost and investment risk of R&D. ideapoke.comembedl.com | Leveraging collaborative and open innovation models to share risk and resources. |

| Achieving high target selectivity and potency. nih.gov | Utilizing structure-based drug design and advanced screening to optimize leads. |

| Competitive therapeutic landscape. srgtalent.com | Identifying novel mechanisms of action or targeting diseases with unmet medical needs. |

Emerging Therapeutic Applications Beyond Current Scope

Initial research has highlighted the potential of this compound derivatives primarily as anticancer and anti-inflammatory agents. However, the broader class of oxindoles exhibits a vast spectrum of biological activities, suggesting that this compound could be a launchpad for developing treatments for a wider range of diseases.

Antiviral Agents: Spirooxindoles, a class of compounds featuring a spirocyclic ring at the C3 position, have been identified as privileged structures for antiviral drug development. nih.gov Analogues have shown inhibitory activity against various viruses, including HIV and Dengue virus, by targeting viral proteins like reverse transcriptase or NS4B. nih.gov This opens an avenue for designing this compound-based compounds as novel antiviral therapeutics.

Kinase Inhibition: The oxindole scaffold is a cornerstone for many kinase inhibitors, including the approved anticancer drug sunitinib (B231). mdpi.comrsc.org Research has demonstrated that oxindole derivatives can inhibit a variety of kinases involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor (VEGF) receptors. scielo.brmdpi.commdpi.com Future work could focus on designing this compound analogues that selectively target kinases implicated in diseases beyond cancer, such as neurodegenerative or metabolic disorders.

Immunomodulation: The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive target in cancer therapy. Recent studies have shown that certain oxindole derivatives are potent inhibitors of IDO1, preventing the degradation of tryptophan and helping to restore T-cell-mediated immune responses against tumors. nih.gov This positions this compound as a promising scaffold for the development of novel cancer immunotherapies.

Neuroprotection: Some oxindole derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The ability of these compounds to modulate signaling pathways and reduce oxidative stress could be harnessed to develop treatments for conditions like Alzheimer's and Parkinson's disease.

| Emerging Application | Potential Mechanism/Target | Reference |

| Antiviral | Inhibition of viral enzymes like reverse transcriptase or proteins like NS4B. | nih.gov |

| Kinase Inhibition | Targeting CDKs, VEGFR, FLT3, and other kinases in various diseases. | scielo.brmdpi.com |

| Immunomodulation | Inhibition of the immunosuppressive enzyme IDO1. | nih.gov |

| Neuroprotection | Modulation of key signaling pathways and reduction of oxidative stress. |

Development of Advanced Analogues with Improved Efficacy, Selectivity, and Bioavailability

The therapeutic success of a this compound-based drug will depend on the meticulous optimization of its molecular structure. The goal is to create advanced analogues with enhanced potency against the intended target, minimal off-target effects, and favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Structure-Activity Relationship (SAR) studies are crucial in this process. By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in biological activity, medicinal chemists can build a comprehensive understanding of how structure dictates function. For instance, studies on various oxindole series have shown that:

Substitution at the C3 Position: The groups substituted at the C3 position of the oxindole ring are critical for biological activity. Introducing spirocyclic moieties or different alkyl/aryl groups can dramatically influence potency and selectivity. ua.es

Modifications on the Aromatic Ring: Altering substituents on the benzene (B151609) portion of the oxindole core, including the 5-acetyl group itself, can fine-tune electronic properties and interactions with the target protein. For example, replacing a chlorine at the 6-position with a fluorine at the 5-position can alter the cytotoxic profile of the compound against different cancer cell lines. mdpi.com

N-Substitution: Adding or modifying substituents on the nitrogen atom of the oxindole ring can impact properties like solubility and cell permeability. For example, N-methylation of a spiro-oxindole analogue increased its permeability threefold. nih.gov

A key challenge in lead optimization is balancing potency with good drug-like properties. Often, modifications that increase potency also increase lipophilicity, which can lead to poor solubility, rapid metabolism, and lower bioavailability. acs.org Strategies to overcome this include the introduction of polar groups or the use of bioisosteric replacements, where one functional group is swapped for another with similar physical or chemical properties, to improve the ADME profile without sacrificing efficacy. nih.govacs.org For example, the introduction of a 7-azaoxindole motif (a nitrogen atom in the benzene ring) was shown to increase polarity and improve selectivity and pharmacokinetic profiles in a series of PI3K inhibitors. nih.gov

| Modification Site | Impact | Example |

| C3 Position | Critical for potency and can introduce complex stereochemistry. | Introduction of spirocyclic moieties led to potent antiviral and anticancer agents. nih.govua.es |

| Aromatic Ring (e.g., C5, C6) | Fine-tunes electronic properties, target binding, and selectivity. | Altering halogen substitution patterns changed the anticancer activity profile. mdpi.com |

| Oxindole Nitrogen (N1) | Influences solubility, permeability, and metabolic stability. | N-methylation improved permeability and bioavailability in certain analogues. nih.gov |

| Bioisosteric Replacement | Improves pharmacokinetic properties while retaining potency. | Replacing a carbon with nitrogen (azaoxindole) improved selectivity and in vivo half-life. nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to make it faster, cheaper, and more efficient. mdpi.comnih.govbcg.com These computational tools can be powerfully applied to the discovery and optimization of this compound analogues.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By training these models on existing data for oxindole derivatives, researchers can predict the potency of new, unsynthesized this compound analogues. mdpi.comnih.gov This allows for the prioritization of synthetic efforts on compounds most likely to be active, saving significant time and resources.

Virtual Screening: AI algorithms can rapidly screen vast virtual libraries containing millions or even billions of chemical structures to identify those that are likely to bind to a specific biological target. acs.org This can be used to identify novel this compound derivatives or even entirely new scaffolds with the desired activity.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. arxiv.org These models can be constrained to generate novel oxindole-based structures that are predicted to have high potency, good selectivity, and favorable ADME properties, exploring chemical space that might not be obvious to a human chemist.

Drug Repurposing: AI can also be used to identify new uses for existing compounds. By analyzing complex biological data, ML models can predict new targets for a library of synthesized this compound derivatives, potentially accelerating their path to the clinic for a new indication. nih.gov

| AI/ML Application | Description | Impact on this compound Research |

| QSAR/Bioactivity Prediction | ML models predict the biological activity of compounds based on their structure. nih.govplos.orgmdpi.com | Prioritizes the synthesis of the most promising analogues, reducing wasted effort. |

| Virtual Screening | Algorithms screen large compound databases to find potential hits for a target. acs.org | Rapidly identifies diverse this compound derivatives for further testing. |

| Generative Chemistry | AI designs novel molecules with optimized properties. arxiv.org | Creates innovative drug candidates with improved efficacy and drug-like properties. |

| Target Identification & Repurposing | AI analyzes biological data to find new targets for existing compounds. nih.gov | Expands the therapeutic potential of this compound beyond its initial scope. |

Preclinical Development and Potential for Clinical Translation

The ultimate goal of this compound research is to translate promising laboratory findings into clinically effective therapies. The preclinical development phase is a critical bridge between initial discovery and human clinical trials. This stage involves a rigorous evaluation of a lead candidate's efficacy and safety in non-human systems.

Key steps in the preclinical development of a this compound analogue include:

In Vivo Efficacy Studies: The lead compound must demonstrate a therapeutic effect in relevant animal models of the target disease (e.g., tumor growth inhibition in a cancer model). This step is crucial for establishing proof-of-concept.

Pharmacokinetic (PK) Profiling: Detailed studies are conducted to understand how the drug is absorbed, distributed, metabolized, and excreted by the body. A favorable PK profile, including good oral bioavailability and an appropriate half-life, is essential for a successful drug. nih.gov

Toxicology Studies: Comprehensive safety studies are required to identify any potential toxicities. These are performed in at least two animal species (one rodent, one non-rodent) under Good Laboratory Practice (GLP) conditions to ensure data quality and integrity.

Formulation Development: The drug substance must be formulated into a stable, effective, and safe dosage form (e.g., a tablet, capsule, or injection) for administration in clinical trials.

The successful clinical translation of other oxindole-based drugs, such as sunitinib and ropinirole, provides a roadmap and a degree of validation for this scaffold. rsc.orgmdpi.com For instance, the development of oxindole-based kinase inhibitors has generated a wealth of knowledge regarding the types of preclinical data required for regulatory approval. mdpi.comsci-hub.se A preclinical candidate emerging from a this compound program would need to demonstrate a clear advantage over existing treatments to warrant the significant investment required for clinical trials. nih.govfrontiersin.org

The journey from a promising this compound hit to a clinically approved drug is long and challenging. However, by strategically addressing the hurdles in synthesis and development, exploring new therapeutic applications, leveraging advanced analogue design, and integrating powerful computational tools, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-Acetyloxindole, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation of oxindole derivatives or direct acetylation using acetic anhydride. Researchers should compare yields under varying catalysts (e.g., Lewis acids like AlCl₃ vs. Brønsted acids), solvent systems (polar aprotic vs. non-polar), and temperatures. Purity can be assessed via HPLC or GC-MS, with characterization using H/C NMR and IR spectroscopy to confirm acetyl group incorporation . For reproducibility, document stoichiometry, reaction time, and purification steps (e.g., recrystallization solvents) in detail .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Prioritize NMR (H/C) to confirm structural integrity, focusing on the acetyl proton (~2.5 ppm) and carbonyl carbon (~170 ppm). IR spectroscopy validates the C=O stretch (~1680 cm⁻¹). Pair HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity. Include melting point analysis and elemental analysis for additional validation. Raw spectral data should be archived in supplementary materials for peer review .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods (closed systems) to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to prevent dermal exposure. Store in airtight containers away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Reference safety data sheets (SDS) of structurally similar indole derivatives for guidance .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be systematically addressed?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions. Statistical tools like ANOVA or Bayesian inference can quantify variability significance. Transparently report all experimental parameters (e.g., buffer pH, incubation time) to enable cross-study comparisons .

Q. What strategies optimize this compound’s reactivity in multi-step organic syntheses?

- Methodological Answer : Protect reactive sites (e.g., NH group via Boc protection) before functionalization. Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF for polar intermediates) to enhance regioselectivity. Use kinetic vs. thermodynamic control by adjusting temperature and reaction time. Monitor intermediates via TLC or in-situ FTIR. Computational modeling (DFT) can predict reactive pathways .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–10) and analyze degradation products via LC-MS. Polar solvents (e.g., DMSO) may stabilize via hydrogen bonding, while acidic conditions could hydrolyze the acetyl group. Use Arrhenius plots to extrapolate shelf-life. Compare with stability data from analogous oxindole derivatives .

Methodological Frameworks

Designing a robust assay to evaluate this compound’s kinase inhibition potential

- Methodological Answer : Use recombinant kinase assays (e.g., ADP-Glo™) with positive controls (staurosporine) and ATP concentration gradients. Include Z’-factor validation to confirm assay reliability. For cellular assays, employ siRNA knockdowns to isolate target effects. Data should include dose-response curves, Hill coefficients, and statistical error bars (SD/SEM) .

Developing a QSAR model for this compound derivatives

- Methodological Answer : Curate a dataset of analogs with measured IC₅₀ values. Calculate descriptors (logP, polar surface area, H-bond donors) using ChemAxon or MOE. Apply ML algorithms (random forest, SVM) to correlate structure-activity. Validate via leave-one-out cross-validation and external test sets. Report R² and RMSE metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。